molecular formula C21H19ClFN5O2 B6585165 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide CAS No. 1251704-56-9

2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide

Cat. No.: B6585165
CAS No.: 1251704-56-9
M. Wt: 427.9 g/mol
InChI Key: XYBIHVSDDINQQC-UHFFFAOYSA-N
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Description

2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide is an organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its complex structure features a diverse array of functional groups, including a chloro substituent, a fluorophenyl moiety, and a triazole ring. These functionalities endow the compound with potential bioactive properties, making it a target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the formation of the triazole ring via a Huisgen cycloaddition reaction between an azide and an alkyne. This is followed by coupling reactions to introduce the piperidinyl and benzamido groups, often using peptide coupling reagents like EDCI or HATU. Detailed reaction conditions typically include:

  • Huisgen cycloaddition: Cu(I) catalyst, room temperature, in a suitable solvent like DMF or water.

  • Coupling reactions: Inert atmosphere, room temperature to reflux, using reagents like EDCI/HOBt.

Industrial Production Methods

Industrial synthesis would likely employ scalable methods such as continuous flow chemistry to optimize reaction efficiency and yield. This involves maintaining precise control over reaction parameters like temperature, pressure, and flow rates to ensure high-purity product output.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Introduction of oxidizing agents like PCC or DMSO can convert alcohols within the molecule to carbonyl groups.

  • Reduction: : Reducing agents such as NaBH4 or LiAlH4 can reduce carbonyl compounds to alcohols or amines.

  • Substitution: : Nucleophilic substitution reactions, particularly on the chloro group, can be performed using reagents like NaN3 or NaSPh.

Common Reagents and Conditions

  • Oxidation: PCC or DMSO in dry dichloromethane.

  • Reduction: NaBH4 in ethanol or LiAlH4 in ether.

  • Substitution: NaN3 in DMF or NaSPh in methanol.

Major Products Formed

  • Oxidation produces carbonyl derivatives like aldehydes or ketones.

  • Reduction yields alcohols or amines.

  • Substitution results in azides or sulfides, respectively.

Scientific Research Applications

  • Chemistry: : As a model compound in studying the reactivity and synthesis of multi-functionalized molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, potentially serving as a ligand in binding studies.

  • Medicine: : Explored for its pharmacological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.

  • Industry: : Potential use in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The compound’s mechanism of action typically involves its interaction with specific molecular targets within biological systems, such as enzymes or receptors. This interaction often leads to the modulation of biochemical pathways, resulting in therapeutic effects. For instance, the triazole ring might engage in hydrogen bonding or π-π stacking with protein residues, altering the protein’s function.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{1-[1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide

  • 2-chloro-N-{1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide

Uniqueness

Compared to these analogues, 2-chloro-N-{1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-yl}benzamide exhibits a unique set of physicochemical properties owing to the presence of the fluorine atom. Fluorine's electronegativity can significantly influence the compound's lipophilicity, metabolic stability, and bioavailability, distinguishing it from its bromine or methyl-substituted counterparts.

Properties

IUPAC Name

2-chloro-N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-18-4-2-1-3-17(18)20(29)24-15-9-11-27(12-10-15)21(30)19-13-28(26-25-19)16-7-5-14(23)6-8-16/h1-8,13,15H,9-12H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBIHVSDDINQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2Cl)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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